molecular formula C2H3BrF2O B2956406 2-Bromo-2,2-difluoroethanol CAS No. 420-94-0

2-Bromo-2,2-difluoroethanol

Cat. No. B2956406
CAS RN: 420-94-0
M. Wt: 160.946
InChI Key: ZAIZJZXPWYLNLE-UHFFFAOYSA-N
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Description

2-Bromo-2,2-difluoroethanol (BDFE) is an alkoxy group that is a carboxylic acid with a cyclic structure . It is an industrial chemical used in the production of medicines and as an organic base . The molecular formula is CHBrFO, with an average mass of 160.945 Da .


Synthesis Analysis

The industrial process for BDFE involves the reaction of ammonia with ethylene in the presence of aluminium oxide to produce ethane bromide . This process creates ammonium salt, which is then reacted with phenol or benzene to produce 2-bromo-2,2-difluoroethanol . Another process involves reducing a bromodifluoroacetic acid derivative using an ate hydride complex as a reducing agent .


Molecular Structure Analysis

The molecular structure of 2-Bromo-2,2-difluoroethanol consists of 6 atoms and 5 bonds . The molecular formula is CHBrFO .


Chemical Reactions Analysis

BDFE has been shown to be chemically stable and can be easily oxidized by ammonium or ethane to form 2,2-difluoroethylamine . In one process, bromine difluoro acetic acid derivative is used as a starting raw material .


Physical And Chemical Properties Analysis

The physical form of 2-Bromo-2,2-difluoroethanol is liquid . It has a molecular weight of 160.95 g/mol .

Scientific Research Applications

Synthesis Methods

2-Bromo-2,2-difluoroethanol and its derivatives have diverse applications in chemical synthesis. For instance, 2,2-Difluoroethanol can be synthesized through several methods, such as the reduction of difluoroacetic acid or acetate by metal borohydride and the catalytic hydrogenation of difluoroacetyl chloride. This synthesis is notable for its use of commercially available reagents, simple reaction conditions, and satisfactory yield, making it suitable for industrialized production (Yan Zong-gang, 2010).

Chemical Transformations

2-Bromo-2,2-difluoroethanol plays a role in various chemical transformations. For example, 2-Bromo-3,3-difluoroallylic acetates can be prepared from carbonyl compounds and undergo selective elimination to yield 1,1-difluoroallenes (M. Yokota et al., 2009). Furthermore, 2-Bromo-3-arylpropenyl trifluoromethyl ketones, through a domino reaction with secondary amines, yield 2-amino-1-trifluoromethyl indenols, showcasing the utility of 2-bromo-2,2-difluoroethanol in complex organic syntheses (A. Rulev et al., 2007).

Photocatalytic Reactions

In photocatalytic reactions, 2-bromo-2,2-difluoroethanol derivatives have been used to facilitate complex chemical syntheses. A study demonstrated the use of ethyl 2-bromo-2,2-difluoroacetate with alkenes under irradiation by a blue LED in a visible-light-driven direct 2,2-difluoroacetylation process, yielding various 2,2-difluoroalkanoates and 2,2-difluoroalkenoates (Y. Furukawa et al., 2020).

Molecular Structure Studies

2-Bromo-2,2-difluoroethanol has been instrumental in studies exploring molecular structures and interactions. For instance, microwave spectra and intramolecular hydrogen bonding of 2-bromoethanol provided insights into molecular coordinates and structures, highlighting the importance of 2-bromo-2,2-difluoroethanol in structural chemistry (R. G. Azrak, E. Wilson, 1970).

Safety And Hazards

2-Bromo-2,2-difluoroethanol is classified as having acute toxicity, oral (Category 4), H302, and skin corrosion/irritation (Category 2), H315 . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

properties

IUPAC Name

2-bromo-2,2-difluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BrF2O/c3-2(4,5)1-6/h6H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIZJZXPWYLNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2,2-difluoroethanol

CAS RN

420-94-0
Record name 2-bromo-2,2-difluoroethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
10
Citations
RG Johnson, RK Ingham - Chemical Reviews, 1956 - ACS Publications
Largely because of the extensive contributions of the Hunsdieckers (96, 97, 98, 99, 100, 101, 102) to our knowledge of this reaction, many chemists refer to the reaction under …
Number of citations: 309 pubs.acs.org
JJ Douglas, MJ Sevrin, KP Cole… - … Process Research & …, 2016 - ACS Publications
A visible light-mediated Smiles rearrangement providing the difluoroethanol motif has been shown to reliably operate on preparative scale up to 100 g of starting material. Mechanistic …
Number of citations: 41 pubs.acs.org
D Staveness, I Bosque… - Accounts of chemical …, 2016 - ACS Publications
Conspectus Harnessing visible light as the driving force for chemical transformations generally offers a more environmentally friendly alternative compared with classical synthetic …
Number of citations: 501 pubs.acs.org
MC Henry, JQ Anderson - Synlett, 2023 - thieme-connect.com
We report an optimized synthetic route towards a functionalized 4,5,6,7-tetrahydrobenzo[c]thiophene heterocycle bearing a gem-difluoromethylene moiety in 4 steps with an overall …
Number of citations: 2 www.thieme-connect.com
J Grigg, A Chattaway - Papers from, 1991 - nist.gov
For several years the Advanced Agent Working Group has been investigating bromofluoroalkenes as halon replacements. Being chemically-acting, they offer potential drop-in …
Number of citations: 12 www.nist.gov
SR Skaggs, RE Tapscott… - 1994 - apps.dtic.mil
This report addresses the fire suppression mechanism survey and candidate survey for advanced streaming agents. These surveys led to the identification of chemical families from …
Number of citations: 4 apps.dtic.mil
S Hyde - 2018 - ora.ox.ac.uk
The expansion of methodologies to access fluorinated molecules is vital to the pharmaceutical and agrochemical industry. Novel protocols will complement existing routes to accessing …
Number of citations: 2 ora.ox.ac.uk
RE Tapscott, RE Mather - Environmentally Acceptable Fire Extinguishants, 2007 - nist.gov
As described in Chapter 1 of this book, in the years following the Army-Purdue study, there was extensive scientific and engineering research that led to the commercialization and …
Number of citations: 1 www.nist.gov
J Lifke, A Martinez, RE Tapscott, JD Mather - Final Report to the Strategic …, 2001 - nist.gov
This report was prepared by the Center for Global Environmental Technologies (CGET) at the New Mexico Engineering Research Institute (NMERI), The University of New Mexico, …
Number of citations: 5 www.nist.gov
JD Mather, RE Tapscott - NIST GCR06-901, 2007 - tsapps.nist.gov
This Final Project Report was prepared by Chemical Development Studies, Inc., Albuquerque, New Mexico, for the Department of Defense, Strategic Environmental Research and …
Number of citations: 12 tsapps.nist.gov

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